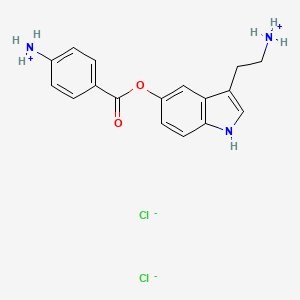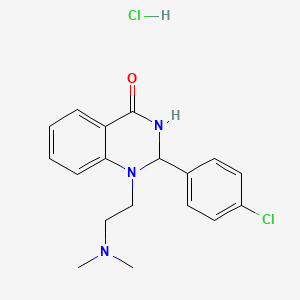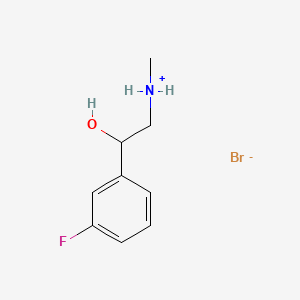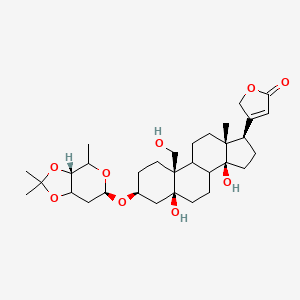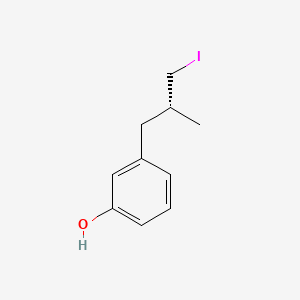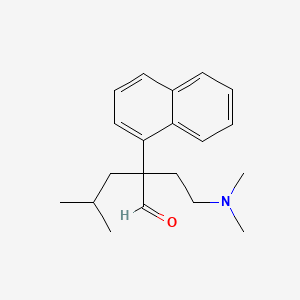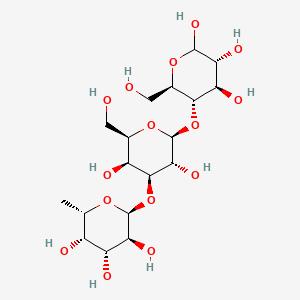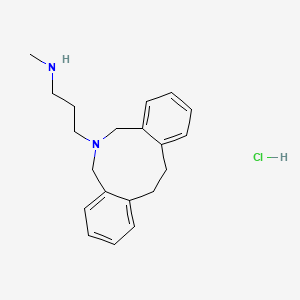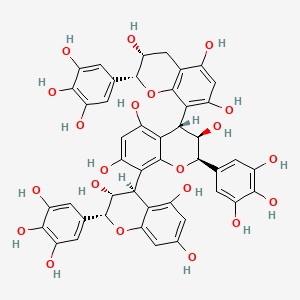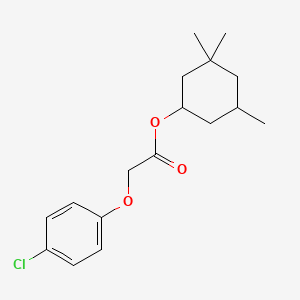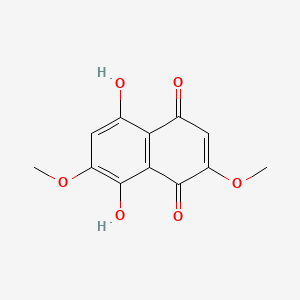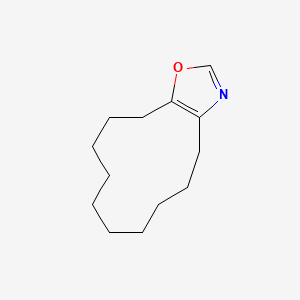
Cyclododecoxazole, 4,5,6,7,8,9,10,11,12,13-decahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclododecoxazole, 4,5,6,7,8,9,10,11,12,13-decahydro- is a cyclic compound with the molecular formula C13H21NO. It is known for its earthy, musty, and woody odor profile. This compound is part of the oxazole class, which are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cyclododecoxazole typically involves cyclization reactions starting from linear precursors. One common method is the cyclodehydration of cyclododecanone oximes. The reaction conditions often require strong acids or dehydrating agents to facilitate the formation of the oxazole ring.
Industrial Production Methods: On an industrial scale, Cyclododecoxazole can be produced through catalytic hydrogenation of suitable precursors. This process involves the use of catalysts such as palladium on carbon (Pd/C) under high-pressure hydrogen gas to achieve the desired decahydro structure.
化学反応の分析
Types of Reactions: Cyclododecoxazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxazoles or other derivatives.
科学的研究の応用
Cyclododecoxazole has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the fragrance industry due to its unique odor profile.
作用機序
The mechanism by which Cyclododecoxazole exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. The molecular targets and pathways involved can vary, but often include interactions with specific enzymes or receptors.
類似化合物との比較
Oxazole
Thiazole
Imidazole
Pyrazole
特性
CAS番号 |
38303-23-0 |
|---|---|
分子式 |
C13H21NO |
分子量 |
207.31 g/mol |
IUPAC名 |
4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]oxazole |
InChI |
InChI=1S/C13H21NO/c1-2-4-6-8-10-13-12(14-11-15-13)9-7-5-3-1/h11H,1-10H2 |
InChIキー |
LUVGCXAXOHXTEI-UHFFFAOYSA-N |
正規SMILES |
C1CCCCCC2=C(CCCC1)N=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


